molecular formula C14H17F3N2O2 B8005997 (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester

(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester

Cat. No.: B8005997
M. Wt: 302.29 g/mol
InChI Key: PNYBYVZQVFXJCE-UHFFFAOYSA-N
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Description

This compound is a piperidine-based carbamate derivative featuring a benzyl ester and a trifluoromethyl group at the 4-position of the piperidine ring. Its structure combines lipophilicity (imparted by the trifluoromethyl group) with the hydrolytic stability of the benzyl carbamate moiety. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting or enzyme inhibition .

Properties

IUPAC Name

benzyl N-[4-(trifluoromethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)13(6-8-18-9-7-13)19-12(20)21-10-11-4-2-1-3-5-11/h1-5,18H,6-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYBYVZQVFXJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(F)(F)F)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Compound Name Substituents/Modifications Key Properties/Applications References
(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester 4-CF₃, benzyl ester High lipophilicity, metabolic stability
Benzyl N-(piperidin-4-yl)carbamate hydrochloride No CF₃, HCl salt Improved solubility (due to HCl salt), potential prodrug
(6-Bromo-hexyl)-carbamic acid benzyl ester Hexyl chain, bromine substituent Reactivity for further functionalization (e.g., nucleophilic substitution)
Phenyl [4-(4-hydroxyphenyl)piperazin-1-yl]phenylcarbamate Piperazine core, hydroxyl group Enhanced polarity, potential CNS or GPCR modulation
tert-Butyl (4-fluoro-3-piperidin-4-yl-benzyl)carbamate tert-Butyl ester, fluorine substituent Easier deprotection (acidic conditions), fluorine-enhanced binding affinity

Key Observations:

  • Trifluoromethyl vs.
  • Benzyl vs. tert-Butyl Esters: Benzyl esters require hydrogenolysis for deprotection, whereas tert-butyl esters are cleaved under acidic conditions. This impacts synthetic routes and prodrug design .
  • Salt Forms : The hydrochloride salt in improves aqueous solubility, contrasting with the free base form of the target compound, which may require formulation optimization.

Physicochemical and Pharmacological Properties

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., ), enhancing membrane permeability but reducing solubility.
  • Metabolic Stability : Fluorination generally reduces oxidative metabolism, extending half-life relative to hydroxyl- or methoxy-substituted carbamates (e.g., ).
  • Biological Targets : Piperidine carbamates are explored in peptidomimetics () and enzyme inhibitors. The target compound’s CF₃ group may enhance binding to hydrophobic enzyme pockets.

Biological Activity

(4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}F3_{3}N1_{1}O2_{2}
  • Molecular Weight : 265.24 g/mol

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against a range of bacterial strains, suggesting its utility in combating infections.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating various diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound binds to specific enzymes, altering their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis.
  • Receptor Modulation : It may interact with receptors involved in various signaling pathways, influencing cellular responses.
  • Cell Membrane Disruption : In antimicrobial applications, the compound can disrupt microbial cell membranes, leading to cell lysis.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound possesses promising antimicrobial potential.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

  • Breast Cancer Cell Line (MCF-7) : The compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
  • Lung Cancer Cell Line (A549) : A similar reduction in viability was observed, indicating its potential as an anticancer agent.

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